a comprehensive list of SEO-driven, long-tail keywords related to “Cetrorelix”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Cetrorelix”, with the primary audience being scientific researchers.
This guide provides a comprehensive overview of Cetrorelix, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, experimental applications, and detailed protocols, presenting a vital resource for laboratory and clinical research.
SEO-Driven, Long-Tail Keywords
For researchers seeking specific information on Cetrorelix, the following long-tail keywords are highly relevant:
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Mechanism & Signaling:
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Cetrorelix GnRH receptor competitive binding kinetics
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Cetrorelix downstream signaling pathway inhibition
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Cetrorelix effect on LH and FSH suppression in vitro
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GnRH antagonist versus agonist mechanism of action
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Cetrorelix impact on Wnt signaling in ovarian tissue[1]
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Experimental Protocols & Assays:
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Research Applications:
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Cetrorelix use in murine models of endometriosis[3]
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Cetrorelix for controlled ovarian stimulation in animal studies[4][7]
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Cetrorelix in hormone-sensitive cancer cell line studies[8]
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Investigating Cetrorelix for prostate cancer xenograft models[9]
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Cetrorelix effect on ovarian fibrosis in aged mice[4]
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Comparative & Formulation:
Core Concepts and Mechanism of Action
Cetrorelix is a synthetic decapeptide that functions as a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[8][12] Its primary role is to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[12][13]
Unlike GnRH agonists that induce an initial stimulatory "flare-up" effect before downregulating receptors, Cetrorelix provides immediate and reversible suppression.[9][14] This is achieved through direct, competitive blockade of GnRH receptors on pituitary cells.[9][13][15] By preventing the binding of endogenous GnRH, Cetrorelix effectively halts the downstream signaling cascade responsible for gonadotropin release, thus controlling ovulation and sex steroid production.[12][13][15] This rapid onset of action makes it a valuable tool in both clinical applications, such as assisted reproductive technologies (ART), and in research contexts requiring precise hormonal control.[9][14]
The molecular structure of Cetrorelix incorporates five unnatural amino acids, which contributes to its antagonistic properties and stability.[5]
Pharmacokinetic Profile
Cetrorelix is rapidly absorbed following subcutaneous injection, with an absolute bioavailability of approximately 85% in healthy females.[15] The maximum plasma concentration is typically reached within 1 to 2 hours post-administration.[12]
| Parameter | Value | Species/Context | Reference |
| Absolute Bioavailability | ~85% | Healthy Females | [15] |
| 100% | Rats | [11] | |
| 97% | Dogs | [11] | |
| Time to Max. Concentration | 1-2 hours | Humans | [12] |
| Elimination Half-Life | ~30 hours (single dose) | Humans | [12] |
| ~62.8 hours | Healthy Females (3 mg SC) | [15] | |
| 3.0 hours (IV) | Rats | [11] | |
| 9.3 hours (IV) | Dogs | [11] | |
| Metabolism | Transformed by peptidases | In vitro | [15] |
| Primary Metabolite | (1-4) peptide | In vitro | [15] |
| IC50 (Testosterone Suppression) | 1.39 ng/mL | Rats | [11] |
| 1.24 ng/mL | Dogs | [11] |
Applications in Scientific Research
Cetrorelix's potent and immediate suppression of the hypothalamic-pituitary-gonadal axis makes it a versatile tool across various research fields.
Reproductive Science and Infertility Models
In assisted reproductive technology (ART), Cetrorelix is used to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation.[14] For researchers, it serves as a reliable agent in animal models to synchronize estrous cycles and control ovulation timing. Studies in aged mice have shown that pre-treatment with Cetrorelix can improve the outcomes of superovulation protocols and reduce ovarian fibrosis, which is associated with aging.[4][7]
Endometriosis Research
Endometriosis is an estrogen-dependent disease.[16] Cetrorelix is used in animal models to study the effects of hormonal suppression on the growth and regression of endometriotic implants.[3][16] Research indicates that Cetrorelix can effectively reduce the size and histological severity of experimental endometriotic lesions, with an efficacy comparable to GnRH agonists like leuprolide but with a different side-effect profile.[3][17]
Oncology and Hormone-Dependent Cancers
GnRH receptors are expressed in various hormone-sensitive tumors, including those of the prostate, ovary, and breast, as well as in multiple myeloma.[8][9] Cetrorelix has demonstrated anti-proliferative effects in several cancer models.[9]
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Ovarian Cancer: In platinum-resistant ovarian cancer models, Cetrorelix has shown activity, potentially mediated through LHRH receptors present on cancer cells.[18]
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Prostate Cancer: By achieving rapid suppression of testosterone without the initial surge seen with agonists, Cetrorelix is a valuable agent for studying androgen-dependent prostate cancer.[9][13][19]
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Multiple Myeloma: Studies have shown that Cetrorelix can inhibit the growth of human multiple myeloma cells both in vitro and in vivo by downregulating the NF-κB pathway, decreasing the phosphorylation of ERK1/2 and STAT3, and inducing apoptosis.[8][20]
References
- 1. The effect of GnRH antagonist cetrorelix on Wnt signaling members in pubertal and adult mouse ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Cetrorelix in the treatment of female infertility and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase II study of cetrorelix, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luteinizing hormone-releasing hormone antagonist cetrorelix as primary single therapy in patients with advanced prostatic cancer and paraplegia due to metastatic invasion of spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luteinizing Hormone-Releasing Hormone (LHRH)-I antagonist cetrorelix inhibits myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
